molecular formula C16H19BrN4O2 B11235870 1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide

1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11235870
M. Wt: 379.25 g/mol
InChI Key: SYMGKHUETUGLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps. One common method starts with the bromination of indazole to obtain 6-bromo-1H-indazole. This intermediate is then subjected to acylation reactions to introduce the ethanone group, followed by further functionalization to attach the pyrrolidinecarboxamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-bromo-1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C16H19BrN4O2

Molecular Weight

379.25 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H19BrN4O2/c1-9(2)7-18-16(23)10-5-14(22)21(8-10)15-12-4-3-11(17)6-13(12)19-20-15/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,18,23)(H,19,20)

InChI Key

SYMGKHUETUGLHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.